2-Cyanoethyltrichlorosilane
Overview
Description
2-Cyanoethyltrichlorosilane is an organosilicon compound with the molecular formula C3H4Cl3NSi. It is a colorless to pale yellow liquid that is highly reactive and used in various chemical synthesis processes. The compound is known for its ability to introduce cyanoethyl groups into organic molecules, making it valuable in the production of various materials and chemicals .
Mechanism of Action
Target of Action
2-Cyanoethyltrichlorosilane is a chemical compound used as an intermediate in various chemical reactions . The primary targets of this compound are the reactants in the chemical reactions where it is used. It interacts with these reactants to facilitate the formation of desired products.
Mode of Action
The mode of action of this compound involves its reaction with other compounds in a chemical process. The cyanoethyl group (-C≡N-CH2-CH3) and the trichlorosilane group (SiCl3) in the compound can participate in various chemical reactions, leading to changes in the structure and properties of the reactants .
Result of Action
The result of this compound’s action is the formation of new compounds through chemical reactions. The exact molecular and cellular effects depend on the specific reactions it is involved in .
Biochemical Analysis
Biochemical Properties
It is known that trichlorosilane can add to acrylonitrile using tertiary amines to give ß-cyanoethyltrichlorosilane . This suggests that 2-Cyanoethyltrichlorosilane may interact with certain enzymes and proteins in a biochemical context, although specific interactions have yet to be identified.
Molecular Mechanism
It is known to undergo reactions with acrylonitrile in the presence of tertiary amines , suggesting it may interact with biomolecules in a similar manner. Specific binding interactions, enzyme inhibition or activation, and changes in gene expression related to this compound have not been reported.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyanoethyltrichlorosilane can be synthesized through the reaction of acrylonitrile with trichlorosilane. The reaction typically occurs in the presence of a catalyst such as triallylamine at elevated temperatures (around 120°C) for an extended period (approximately 36 hours). The yield of this reaction is reported to be around 97% .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Cyanoethyltrichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts rapidly with water to form silanols and hydrogen chloride.
Substitution Reactions: Can participate in nucleophilic substitution reactions where the trichlorosilyl group is replaced by other nucleophiles.
Addition Reactions: The cyano group can undergo addition reactions with various electrophiles.
Common Reagents and Conditions:
Hydrolysis: Water or moisture in the air.
Substitution: Nucleophiles such as amines or alcohols.
Addition: Electrophiles like alkyl halides.
Major Products Formed:
Hydrolysis: Silanols and hydrogen chloride.
Substitution: Silane derivatives with different functional groups.
Addition: Cyanoethyl derivatives.
Scientific Research Applications
2-Cyanoethyltrichlorosilane has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis to introduce cyanoethyl groups into molecules.
Biology: Employed in the modification of biomolecules for various biochemical studies.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of specialty chemicals, coatings, and adhesives
Comparison with Similar Compounds
2-Cyanoethyltriethoxysilane: Similar in structure but with ethoxy groups instead of chloro groups.
3-Cyanopropyltrichlorosilane: Similar but with a different alkyl chain length.
2-Cyanoethyltrimethoxysilane: Similar but with methoxy groups instead of chloro groups
Uniqueness: 2-Cyanoethyltrichlorosilane is unique due to its combination of the trichlorosilyl and cyano groups, which provide high reactivity and versatility in chemical synthesis. Its ability to introduce cyanoethyl groups into various molecules makes it particularly valuable in the production of specialty chemicals and materials .
Properties
IUPAC Name |
3-trichlorosilylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl3NSi/c4-8(5,6)3-1-2-7/h1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBGECWYBGXCNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl3NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042329 | |
Record name | 3-(Trichlorosilyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Deep yellow solidified mass or fragments; mp = 35 deg C; [MSDSonline] | |
Record name | Propanenitrile, 3-(trichlorosilyl)- | |
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Record name | 3-Trichlorosilylpropionitrile | |
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CAS No. |
1071-22-3 | |
Record name | 3-(Trichlorosilyl)propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1071-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Trichlorosilylpropionitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071223 | |
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Record name | Propanenitrile, 3-(trichlorosilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-(Trichlorosilyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(trichlorosilyl)propiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.716 | |
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Record name | 2-CYANOETHYLTRICHLOROSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04B691JN23 | |
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Record name | 3-TRICHLOROSILYLPROPIONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5780 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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